OSMI-1 - 1681056-61-0

OSMI-1

Catalog Number: EVT-277877
CAS Number: 1681056-61-0
Molecular Formula: C28H25N3O6S2
Molecular Weight: 563.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

OSMI-1 is a synthetic small molecule that acts as a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT) []. OGT is an essential mammalian enzyme responsible for O-GlcNAcylation, a dynamic post-translational modification involving the attachment of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins []. OSMI-1 has emerged as a valuable research tool for studying the biological roles of O-GlcNAcylation in various cellular processes and disease models [].

Synthesis Analysis

OSMI-1 was developed through a high-throughput screening approach, initially identified as a hit compound and subsequently optimized for its inhibitory activity against OGT []. While the detailed synthetic procedure is not explicitly described in the provided literature, it is mentioned that OSMI-1 represents a novel chemical scaffold discovered through screening []. Further optimization of this scaffold could potentially lead to the development of even more potent OGT inhibitors [].

Mechanism of Action

OSMI-1 exerts its biological effects by selectively inhibiting the enzymatic activity of OGT, thereby reducing the overall levels of O-GlcNAcylation on target proteins [, ]. This inhibition disrupts the dynamic balance of O-GlcNAc cycling, leading to downstream effects on various cellular processes, including cell signaling, proliferation, metabolism, and stress responses [, , , , , , , , , , , ]. By modulating O-GlcNAcylation levels, OSMI-1 serves as a valuable tool to dissect the roles of this modification in different biological contexts.

Physical and Chemical Properties Analysis

Detailed analyses of the physical and chemical properties of OSMI-1 are not provided in the literature reviewed. Its cell permeability is highlighted as a key characteristic, enabling it to effectively inhibit OGT activity within living cells [].

Applications
  • Cancer Research: Researchers have utilized OSMI-1 to investigate the role of O-GlcNAcylation in cancer cell proliferation, invasion, and response to chemotherapy [, , , , , , ]. Studies have shown that OSMI-1 can inhibit tumor growth and enhance the sensitivity of cancer cells to chemotherapeutic drugs [, ].

  • Immunology: OSMI-1 has been employed to study the impact of O-GlcNAcylation on immune cell function [, ]. It has been demonstrated to modulate the differentiation and function of dendritic cells [], as well as the cytotoxic activity of natural killer cells [].

  • Diabetes and Metabolic Disorders: The role of O-GlcNAcylation in glucose metabolism and insulin signaling has prompted investigations using OSMI-1 in the context of diabetes and metabolic disorders [, , ].

  • Neurobiology: Given the involvement of O-GlcNAcylation in neuronal function and neurodegenerative diseases, OSMI-1 has been used to explore its effects on neuronal cells [, , ]. Studies have demonstrated that OSMI-1 can modulate neuronal survival, mitochondrial function, and autophagy [, ].

  • Cardiovascular Research: OSMI-1 has been utilized to investigate the role of O-GlcNAcylation in cardiovascular physiology and disease models [, , ].

  • Infectious Diseases: The impact of O-GlcNAcylation on viral replication has been studied using OSMI-1, revealing its potential as an antiviral agent [, ].

OSMI-1 is a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT) []. OGT is an essential mammalian enzyme that catalyzes the transfer of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins []. This post-translational modification is involved in various cellular functions, such as signal transduction, transcription, and metabolism. Aberrant O-GlcNAcylation is associated with various diseases, including cancer, diabetes, and neurodegenerative diseases.

Thiamet-G

Compound Description: Thiamet-G is a potent and selective inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc from proteins []. Thiamet-G increases global O-GlcNAcylation levels by inhibiting OGA activity. This compound has been widely used to study the biological roles of O-GlcNAcylation and as a potential therapeutic agent for diseases such as Alzheimer's disease and cancer.

UDP-GlcNAc

Compound Description: UDP-GlcNAc (uridine diphosphate N-acetylglucosamine) is the sugar donor substrate for OGT []. It is a nucleotide sugar that plays a crucial role in the biosynthesis of glycosylated proteins and lipids.

Goblin-1

Compound Description: Goblin-1 is a bisubstrate analog inhibitor of OGT, designed based on the structure of UDP-GlcNAc and a peptide substrate [].

Thiogoblin-1

Compound Description: Thiogoblin-1 is a bisubstrate analog inhibitor of OGT, similar to Goblin-1 but containing modifications to improve its properties [].

DON (6-Diazo-5-oxo-l-norleucine)

Compound Description: DON is an inhibitor of glutamine fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthesis pathway (HBP) []. Inhibiting GFAT with DON reduces the production of UDP-GlcNAc, the substrate for OGT, and consequently decreases global O-GlcNAcylation levels.

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent for treating various types of cancers, including liver cancer [, ]. It functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to cell death.

Relevance: Studies have investigated the synergistic effects of combining Doxorubicin with OSMI-1 in cancer treatment [, ]. The rationale for this combination therapy lies in the observation that increased OGT activity and O-GlcNAcylation contribute to chemoresistance. Therefore, inhibiting OGT with OSMI-1 is hypothesized to enhance the sensitivity of cancer cells to Doxorubicin.

Docetaxel

Compound Description: Docetaxel is another chemotherapeutic agent commonly used in the treatment of prostate cancer []. It belongs to the taxane family of drugs and exerts its anticancer effects by stabilizing microtubules, interfering with cell division.

Relevance: Similar to the rationale behind combining Doxorubicin with OSMI-1, studies have explored the potential benefits of co-administering Docetaxel with OSMI-1 for treating prostate cancer []. The aim is to overcome chemoresistance and improve treatment outcomes.

N-Acetylglucosamine (GlcNAc)

Compound Description: N-acetylglucosamine (GlcNAc) is a monosaccharide that serves as the building block for O-GlcNAc modifications [].

BXZ2

Compound Description: BXZ2 is a recently developed OGT inhibitor that exhibits improved potency and selectivity compared to earlier inhibitors, including OSMI-1 [].

Alloxan

Compound Description: Alloxan is a toxic glucose analogue known to induce diabetes in experimental models by selectively destroying insulin-producing beta cells in the pancreas [].

Properties

CAS Number

1681056-61-0

Product Name

(R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide

IUPAC Name

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide

Molecular Formula

C28H25N3O6S2

Molecular Weight

563.64

InChI

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1

InChI Key

IYIGLWQQAMROOF-HHHXNRCGSA-N

SMILES

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5

Solubility

Soluble in DMSO

Synonyms

OSMI-1; OSMI 1; OSMI1;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.